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Compound of Interest

Compound Name: 2-Acetoxy-1-phenylpropane

CAS No.: 2114-33-2

Cat. No.: B1584821

Get Quote

Methodology for Forensic Impurity Profiling and Synthetic Intermediate Analysis

Abstract
This application note details the analytical quantification of 2-Acetoxy-1-phenylpropane (CAS:

25562-46-9), a critical marker impurity associated with the Leuckart-Wallach synthesis of

amphetamine-type stimulants. While often overshadowed by its parent precursors (P-2-P) or

alcohol derivatives, the quantification of this ester provides high-value intelligence regarding

synthetic routes, reagent purity (specifically acetic anhydride carryover), and batch-to-batch

linkage in forensic profiling. We present a validated Gas Chromatography-Mass Spectrometry

(GC-MS) protocol, including the in-situ synthesis of reference standards, extraction

methodologies, and mass spectral interpretation.

Introduction & Chemical Context
2-Acetoxy-1-phenylpropane (also known as 1-phenyl-2-propyl acetate) is the ester derivative

of 1-phenyl-2-propanol. In pharmaceutical and forensic contexts, its presence typically

indicates:
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Leuckart Synthesis Byproduct: Formed via the acetylation of the intermediate alcohol during

specific variations of the Leuckart reaction where acetic acid or acetic anhydride is employed

alongside formic acid.

Biocatalytic Monitoring: Used as a substrate or product in the kinetic resolution of chiral

alcohols using lipases.

Physicochemical Profile[1][2][3][4][5][6][7]
Molecular Formula: C₁₁H₁₄O₂

Molecular Weight: 178.23 g/mol

Boiling Point: ~235°C (at 760 mmHg)

Solubility: Lipophilic; soluble in hexane, ethyl acetate, dichloromethane; insoluble in water.

Chromophores: Weak UV absorbance (benzenoid band ~254 nm), making UV-HPLC less

sensitive than GC-MS.

Experimental Protocols
Protocol A: Synthesis of Reference Standard
Rationale: Commercial standards for specific reaction impurities are often unavailable or

prohibitively expensive. This protocol ensures the analyst can generate a verifiable standard for

quantification.

Reagents: 1-Phenyl-2-propanol (98%), Acetic Anhydride (ACS Reagent), Pyridine (Anhydrous),

Dichloromethane (DCM).

Workflow:

Dissolution: Dissolve 100 mg (0.73 mmol) of 1-phenyl-2-propanol in 2 mL of anhydrous DCM

in a 10 mL reaction vial.

Catalysis: Add 1.5 equivalents of Pyridine (88 µL).
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Acetylation: Dropwise add 1.2 equivalents of Acetic Anhydride (83 µL) while stirring at room

temperature.

Reaction: Cap and stir for 2 hours. Monitor via TLC (Hexane:EtOAc 8:2) until the starting

alcohol spot (Rf ~0.3) disappears and the ester spot (Rf ~0.6) dominates.

Quench & Wash: Add 2 mL saturated NaHCO₃ to quench excess anhydride. Extract the

organic layer.

Purification: Pass the organic layer through a short plug of silica gel to remove pyridine salts.

Evaporate solvent under nitrogen.

Validation: Confirm structure via GC-MS (M+ 178) before use as a quantitative standard.

Protocol B: Sample Preparation (Liquid-Liquid
Extraction)
Rationale: The target analyte is non-polar. A basic extraction suppresses the ionization of

amine drugs (like amphetamine), keeping them in the organic phase, but for neutral ester

analysis, a neutral pH extraction minimizes hydrolysis.

Aliquot: Transfer 50 mg of the seized sample or reaction mixture into a centrifuge tube.

Dissolution: Add 5 mL of Phosphate Buffer (pH 7.0) to dissolve water-soluble bulk

components.

Internal Standard Spike: Add 50 µL of Diphenylmethane solution (1 mg/mL in MeOH).

Note: Diphenylmethane is chosen for its structural similarity and elution proximity without

co-eluting.

Extraction: Add 2 mL of Ethyl Acetate. Vortex vigorously for 60 seconds.

Separation: Centrifuge at 3000 RPM for 5 minutes.

Collection: Transfer the upper organic layer to a GC vial containing a glass insert.
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Analytical Method: GC-MS Quantification
Instrument: Agilent 7890B GC / 5977A MSD (or equivalent).

Parameter Setting Rationale

Column
DB-5MS UI (30m × 0.25mm ×

0.25µm)

Low-bleed, non-polar phase

ideal for aromatics.

Inlet Temp 250°C
Ensures rapid volatilization

without thermal degradation.

Injection Mode Splitless (1 µL)
Maximizes sensitivity for trace

impurity analysis.

Carrier Gas
Helium @ 1.0 mL/min

(Constant Flow)

Standard for optimal

chromatographic resolution.

Oven Program
60°C (1 min) → 15°C/min →

280°C (3 min)

Slow ramp allows separation of

the ester from the alcohol and

parent drug.

Transfer Line 280°C
Prevents condensation of high-

boiling impurities.

Ionization Electron Impact (EI) @ 70 eV
Standard energy for library

matching (NIST/SWGDRUG).

Acquisition SIM/Scan Mode
SIM for quantitation; Scan for

confirmation.

Mass Spectral Interpretation (EI Source)
The fragmentation of 2-Acetoxy-1-phenylpropane follows a distinct pathway driven by the

stability of the benzyl/tropylium ion and the acetate group.

m/z 178 (M+): Molecular ion, typically weak intensity (<5%).

m/z 118 (M - 60): Loss of Acetic Acid (McLafferty-like elimination). This is a diagnostic peak

for acetates.
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m/z 91 (Base Peak): Tropylium ion (C₇H₇⁺). Formed by benzyl cleavage.

m/z 43: Acetyl ion (CH₃CO⁺). Confirms the presence of the acetate moiety.

Quantification Ions (SIM):

Target: 2-Acetoxy-1-phenylpropane

Quant Ion: 118 (More specific than 91, which is shared by amphetamine and P2P).

Qual Ions: 91, 43, 178.

Internal Standard: Diphenylmethane

Quant Ion: 168.

Qual Ion: 167, 91.

Visualizations
Figure 1: Synthetic & Fragmentation Pathway
This diagram illustrates the relationship between the precursor P-2-P, the intermediate alcohol,

and the target acetate, alongside the mass spectral fragmentation logic.
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Caption: Synthesis of the target ester from P-2-P and its subsequent mass spectral

fragmentation pathway.

Figure 2: Analytical Workflow
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A self-validating workflow ensuring sample integrity from seizure to data analysis.
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Caption: Step-by-step analytical workflow from sample preparation to quantitative data

processing.

Validation Parameters (Self-Validating System)
To ensure the "Trustworthiness" of this protocol, the following criteria must be met during every

run:

Resolution Check: The resolution (

) between 1-phenyl-2-propanol and 2-acetoxy-1-phenylpropane must be > 1.5. If they co-
elute, reduce the oven ramp rate to 10°C/min.

Internal Standard Stability: The area count of Diphenylmethane should not deviate by >15%

across the sequence.

Linearity: The calibration curve (range 1–100 µg/mL) must yield an

.

Carryover: A blank solvent injection following the highest standard must show <0.1% of the

target peak area.
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quantification-of-2-acetoxy-1-phenylpropane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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